去甲达拉非尼
描述
Desmethyl dabrafenib is a metabolite of Dabrafenib , a potent and selective inhibitor of BRAF-mutant kinase . Dabrafenib is used for the treatment of unresectable or metastatic BRAF-mutated melanoma, advanced non-small cell lung cancer, and anaplastic thyroid cancer harboring the BRAFV600E mutation .
Synthesis Analysis
Dabrafenib is metabolized sequentially to three known metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib . The main elimination route of dabrafenib is the oxidative metabolism via cytochrome P450 (CYP) 3A4/2C8 and biliary excretion . Among the three major metabolites identified, hydroxy-dabrafenib appears to contribute to the pharmacological activity .Molecular Structure Analysis
The molecular formula of Desmethyl dabrafenib is C22H18F3N5O2S2 . It has an average mass of 505.536 Da and a monoisotopic mass of 505.085388 Da .Chemical Reactions Analysis
Dabrafenib is metabolized by cytochrome P450 (CYP) 3A4 and CYP2C8 and excreted in feces . Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib, which is non-enzymatically converted into desmethyl-dabrafenib . Desmethyl-dabrafenib is further metabolized by CYP3A4 to oxidative metabolites .Physical and Chemical Properties Analysis
Desmethyl dabrafenib has a molecular formula of C22H18F3N5O2S2, an average mass of 505.536 Da, and a monoisotopic mass of 505.085388 Da .科学研究应用
药代动力学和代谢
去甲达拉非尼是达拉非尼的重要代谢产物,达拉非尼是一种 BRAF 激酶抑制剂,用于治疗 BRAF V600E 突变阳性黑色素瘤。达拉非尼及其代谢产物(包括去甲达拉非尼)的药代动力学已经过广泛的研究。这些代谢产物已经根据其稳态暴露量进行了表征,去甲达拉非尼是该代谢途径中的一个显着成分 (Ouellet et al., 2014)。
药物-药物相互作用潜力
去甲达拉非尼以及其他达拉非尼代谢产物已被研究其参与药物-药物相互作用 (DDI) 的潜力。这对于了解达拉非尼的综合相互作用特征至关重要,尤其是在联合治疗中使用时 (Ellens et al., 2017)。
酶诱导和耐药性
研究表明,达拉非尼会导致黑色素瘤治疗中 pERK 重新激活、耐药和复发。去甲达拉非尼作为一种有效的代谢产物,在这种情况下发挥作用,特别是关于患者的酶诱导和积累 (Albrecht et al., 2022)。
代谢机制
达拉非尼代谢的详细机制,包括去甲达拉非尼的形成,已经阐明。这涉及氧化和脱羧等各个步骤,提供了对药物代谢途径和去甲达拉非尼在其中的作用的见解 (Bershas et al., 2013)。
作用机制
Dabrafenib is a potent and selective inhibitor of BRAF-mutant kinase . It is approved for use, as monotherapy or in combination with trametinib (a mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor), for the treatment of certain cancers . The mechanism of action of Desmethyl dabrafenib is not explicitly stated in the references, but it is a metabolite of Dabrafenib and may contribute to its pharmacological activity .
安全和危害
Dabrafenib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a reproductive toxin and can cause specific target organ toxicity upon repeated exposure . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
未来方向
Neoadjuvant therapy, which is treatment given before surgery, is being explored as a potential treatment strategy for patients with high-risk Stage 3 melanoma . In a randomized phase 2 clinical trial, neoadjuvant dabrafenib showed promising results, suggesting that this could be a future direction for the use of this drug .
属性
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-propan-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2S2/c1-11(2)21-29-18(19(33-21)16-9-10-27-22(26)28-16)12-5-3-8-15(17(12)25)30-34(31,32)20-13(23)6-4-7-14(20)24/h3-11,30H,1-2H3,(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEHPCURISZMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108690 | |
Record name | N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195765-47-9 | |
Record name | N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195765-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethyl dabrafenib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195765479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-[5-(2-Amino-4-pyrimidinyl)-2-(1-methylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901108690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYL DABRAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EHQ1EWE0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。